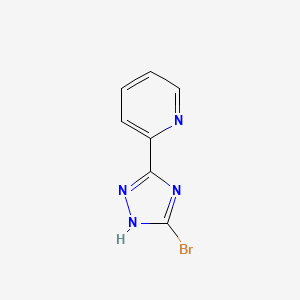

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

Übersicht

Beschreibung

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring with a bromine atom at the 3-position of the triazole ring

Wirkmechanismus

Target of Action

Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been tested for their anticancer activity on human ovarian cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been synthesized and characterized . These complexes may interact with their targets, leading to changes that result in their observed anticancer activity .

Biochemical Pathways

Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Pharmacokinetics

The drug-likeness of a quinoline-based [1,2,3]-triazole hybrid was investigated by predicting its pharmacokinetic properties .

Result of Action

Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity when tested on human ovarian cancer cell lines .

Action Environment

It’s worth noting that the synthesis of similar compounds often involves specific reaction conditions .

Biochemische Analyse

Biochemical Properties

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and coordination chemistry. This compound has been shown to interact with a variety of enzymes and proteins, influencing their activity and function. For instance, it has been observed to form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, this compound can act as a ligand, binding to specific sites on proteins and altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is through binding interactions with biomolecules. This compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to these conditions can result in the formation of degradation products, which may have different biochemical activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have highlighted the importance of optimizing the dosage of this compound to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the availability of cofactors. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are key determinants of its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion, depending on its physicochemical properties. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function, as well as its overall distribution within the organism .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biochemical effects. This compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on specific biochemical pathways. The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as proteins and nucleic acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine typically involves the formation of the triazole ring followed by brominationThe reaction involves the use of azides and alkynes in the presence of a copper catalyst . After the formation of the triazole ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the CuAAC reaction for large-scale production and ensuring efficient bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coordination Reactions: The compound can act as a ligand, coordinating with transition metals to form complexes.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Coordination Reactions: Transition metals such as copper, zinc, and cadmium are used to form coordination complexes.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

Substitution Reactions: Products include various substituted triazole derivatives depending on the nucleophile used.

Coordination Reactions:

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine has diverse applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.

Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

Materials Science: It is explored for its potential in creating novel materials with unique properties, such as conductive polymers and supramolecular assemblies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-1,2,4-Triazol-3-yl)pyridine: Lacks the bromine atom, which affects its reactivity and coordination properties.

3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Contains two triazole rings, offering different coordination and electronic properties.

Uniqueness

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form coordination complexes with metals . This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a triazole ring, with a bromine atom substituted at the 3-position of the triazole. The unique structural characteristics of this compound suggest various interactions with biological targets, making it a subject of extensive research.

- Molecular Formula : C₇H₅BrN₄

- Molecular Weight : 225.05 g/mol

- CAS Number : 219508-87-9

- IUPAC Name : 2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It has been reported to function as an enzyme inhibitor and ligand, influencing biochemical pathways through:

- Enzyme Inhibition : The compound can inhibit metalloenzymes by forming coordination complexes with metal ions. This interaction modulates the activity of these enzymes, which are crucial for numerous biological processes.

- Protein Binding : By binding to specific sites on proteins, it can alter their conformation and activity, potentially leading to therapeutic effects in various diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain triazole derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural analogs have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. For instance, related compounds have shown IC50 values (the concentration required to inhibit 50% of the target) in the range of 0.02–0.04 μM against cyclooxygenase enzymes (COX), which are key players in inflammation pathways . Although direct studies on this compound are sparse, its potential as an anti-inflammatory agent remains promising based on its chemical structure.

Case Studies

A notable study focused on the synthesis and evaluation of various triazole derivatives found that modifications at the triazole position significantly impacted biological activity. For example:

- A series of synthesized compounds exhibited varying degrees of antimicrobial and anti-inflammatory activities.

- Compounds with bromine substitutions often showed enhanced reactivity and biological efficacy compared to their non-brominated counterparts .

Comparative Analysis

The table below summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Potential enzyme inhibitor | Not directly reported |

| Triazole Derivative A | Antimicrobial | MIC = 3.12 μg/mL |

| Triazole Derivative B | Anti-inflammatory | IC50 = 0.02 μM |

| Triazole Derivative C | COX inhibitor | IC50 = 0.04 μM |

Eigenschaften

IUPAC Name |

2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVYLRDPMZJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472001 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219508-87-9 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.